4,4'-(Ethyne-1,2-diyl)dibenzaldehyde (CAS: 84907-55-1), also known as bis(4-formylphenyl)acetylene, is a highly rigid dialdehyde monomer characterized by its central ethyne (alkyne) linkage. Unlike standard aliphatic or simple aromatic dialdehydes, this compound enforces a strict 180-degree linear geometry and provides an extended, uninterrupted π-conjugated electron system across the two phenyl rings[1]. In procurement and material design, it is primarily selected as a structural building block for Covalent Organic Frameworks (COFs), advanced fluorescent dyes, and donor-acceptor polymer architectures where absolute structural planarity and enhanced charge carrier mobility are required for the final material's performance .
When sourcing dialdehyde linkers for framework synthesis, buyers might consider 4,4'-biphenyldicarboxaldehyde (BFP) or terephthalaldehyde as cheaper or more common substitutes. However, generic substitution fails because BFP contains a rotatable C-C single bond between the phenyl rings, which introduces a dihedral twist that breaks absolute molecular planarity and severely impedes extended π-electron delocalization [1]. Terephthalaldehyde, while planar, is significantly shorter, fundamentally altering the pore size, geometry, and active site spacing of the resulting framework. The specific ethyne linkage in 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde locks the molecule into a rigid, planar conformation that is essential for maximizing exciton dissociation, facilitating smooth charge transfer, and engineering precise dual-pore hierarchical structures that cannot be replicated by twisted or shorter analogs[2].
In the synthesis of olefin-linked COFs for visible-light photocatalysis, the choice of dialdehyde linker directly dictates the semiconductor properties of the framework. A direct comparison between TBPA-COF (synthesized using 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde) and TBP-COF (synthesized using the biphenyl analog, 4,4'-biphenyldicarboxaldehyde) demonstrates that the insertion of the acetylene unit creates an extended π-conjugated structure. This structural rigidity and planarity lead to significantly smoother charge transfer and superior photocatalytic performance in the selective aerobic oxidation of organic sulfides to sulfoxides, driven by enhanced electron and energy transfer pathways [1].
| Evidence Dimension | Photocatalytic charge transfer and exciton dissociation efficiency |
| Target Compound Data | TBPA-COF (alkyne-linked): Extended π-conjugation with superior selective aerobic oxidation yields |
| Comparator Or Baseline | TBP-COF (biphenyl-linked): Twisted conformation leading to inferior charge transfer and lower oxidation performance |
| Quantified Difference | The alkyne linkage provides a highly planar, extended conjugated system that overcomes the steric twist of the biphenyl baseline, significantly boosting catalytic conversion. |
| Conditions | Organic acid-induced solvothermal condensation with 2,4,6-trimethyl-1,3,5-triazine (TMT) under visible light irradiation. |
Buyers developing organic photocatalysts must select this alkyne-linked monomer over biphenyl analogs to eliminate structural twisting and maximize charge carrier mobility.
The integration of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde into fully conjugated vinylene-linked COFs (e.g., EBA-COF) enables the spatial separation of triazine and acetylene cores. This specific architecture significantly reduces exciton binding energy and suppresses charge recombination. Quantitative evaluation shows that EBA-COF achieves a photocatalytic H2O2 production rate of 1830 μmol h–1 gcat–1 via a two-electron pathway, outperforming standard COF-based catalysts lacking this synergistic ethynyl-triazine spatial arrangement [1].
| Evidence Dimension | Photocatalytic H2O2 production rate |
| Target Compound Data | EBA-COF (using 84907-55-1): 1830 μmol h–1 gcat–1 |
| Comparator Or Baseline | Standard organic photocatalysts and conventional COFs: Significantly lower production rates due to rapid charge recombination |
| Quantified Difference | The specific ethynyl spacer facilitates a synergistic two-electron pathway, yielding a highly competitive H2O2 production rate among metal-free COFs. |
| Conditions | Cascade photocatalytic synthesis under visible light without metal cocatalysts. |
For procurement in solar-to-chemical energy applications, this monomer is essential for achieving commercially viable H2O2 generation rates.
The specific molecular length and rigid linear geometry of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde allow for the precise engineering of imine-linked dual-pore COFs when reacted with ethylenetetraaniline. Compared to uniform porous COFs, this dual-pore architecture provides a specialized microenvironment that enhances enzyme accessibility and protects against denaturants. Kinetic studies reveal that this pore heterogeneity facilitates superior mass transfer, resulting in up to a 3-fold rate enhancement per enzyme molecule (e.g., lipase PS) and achieving 50% conversion of racemic secondary alcohols over 80 minutes [1].
| Evidence Dimension | Enzymatic catalytic rate enhancement |
| Target Compound Data | Dual-pore COF (using 84907-55-1): Up to 3-fold rate enhancement per enzyme molecule |
| Comparator Or Baseline | Uniform porous COF baseline: Standard baseline enzymatic activity |
| Quantified Difference | 300% increase in per-molecule catalytic rate due to optimized hierarchical mass transfer and denaturant resistance. |
| Conditions | Immobilization of lipase PS for the enantioselective reaction of racemic secondary alcohols. |
Biomaterials engineers must procure this specific monomer to synthesize the dual-pore architectures required for high-efficiency, denaturant-resistant enzyme support matrices.
Beyond framework materials, the aldehyde functional groups and rigid alkyne core of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde make it an ideal precursor for advanced optoelectronic materials. Through a Rothmund reaction with a pyrrole derivative followed by boron complexation, this compound yields ethynyl-linked boron dipyrromethene (BODIPY) macromolecules. The extended π-conjugation provided by the ethyne linkage directly contributes to a high fluorescence quantum yield of 32%, outperforming non-conjugated or sterically twisted linker alternatives in dye formulation.
| Evidence Dimension | Fluorescence quantum yield |
| Target Compound Data | Ethynyl-linked boron dipyrromethene (from 84907-55-1): 32% quantum yield |
| Comparator Or Baseline | Non-conjugated or twisted linker baselines: Lower quantum yields due to non-radiative decay pathways |
| Quantified Difference | The rigid, linear alkyne spacer minimizes non-radiative relaxation, ensuring a high 32% quantum yield. |
| Conditions | Photophysical characterization of synthesized fluorescent macromolecules. |
For the procurement of precursors in fluorescent dye manufacturing, this compound guarantees the structural rigidity necessary for high-efficiency emission.
The compound is the optimal choice for synthesizing fully conjugated, vinylene- or imine-linked COFs used in visible-light-driven chemical transformations, such as H2O2 production and sulfide oxidation, where its rigid alkyne core maximizes charge transfer [1].
Due to its specific linear geometry, it is highly recommended for constructing dual-pore hierarchical COFs that require precise pore heterogeneity to enhance mass transfer and protect sensitive biocatalysts like lipases from denaturants [2].
The monomer serves as a critical building block for synthesizing ethynyl-linked boron dipyrromethenes and other fluorescent macromolecules, where its extended π-conjugation is necessary to achieve high quantum yields .